(RS)-(Tetrazol-5-yl)glycine vs. NMDA: 20-Fold Superior Functional Agonist Activity
(RS)-(Tetrazol-5-yl)glycine demonstrates significantly higher functional activity at NMDA receptors than the prototypical agonist NMDA. It is reported to be approximately 20 times more active than NMDA in standard assay conditions . This difference in potency is a primary reason for its selection as a tool compound.
| Evidence Dimension | Functional agonist activity (relative potency) |
|---|---|
| Target Compound Data | Approximately 20x more active |
| Comparator Or Baseline | NMDA (1x activity baseline) |
| Quantified Difference | ~20-fold increase in activity |
| Conditions | Rat cortical slice depolarization assay / general NMDA receptor activation (vendor-reported data) |
Why This Matters
This substantial potency advantage allows for the use of lower concentrations to achieve robust NMDA receptor activation, reducing potential off-target effects and conserving compound.
